Cas no 952835-93-7 (4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one)

4-{4-(4-Methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound featuring a tetrahydroquinoxalinone core functionalized with a 4-(4-methoxyphenyl)sulfanylbutanoyl side chain. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in the development of bioactive molecules. The methoxyphenyl and sulfanyl moieties may confer enhanced solubility and binding affinity, while the tetrahydroquinoxalinone scaffold is known for its relevance in central nervous system (CNS) and antimicrobial applications. The compound’s well-defined synthetic route and structural versatility make it a valuable candidate for further research in drug discovery and biochemical studies.
4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one structure
952835-93-7 structure
Product Name:4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
CAS No:952835-93-7
MF:C19H20N2O3S
MW:356.438703536987
CID:6434748
PubChem ID:16864002
Update Time:2025-06-07

4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
    • 4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
    • F2487-0315
    • AKOS024651417
    • SR-01000913133
    • SR-01000913133-1
    • 4-[4-(4-methoxyphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
    • 4-{4-[(4-methoxyphenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
    • 952835-93-7
    • Inchi: 1S/C19H20N2O3S/c1-24-14-8-10-15(11-9-14)25-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22)
    • InChI Key: JDNTXZIIMBPPKC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)N(C(=O)CCCSC2=CC=C(OC)C=C2)CC1=O

Computed Properties

  • Exact Mass: 356.11946368g/mol
  • Monoisotopic Mass: 356.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 83.9Ų

4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>

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Additional information on 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one

Introduction to 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 952835-93-7) and Its Emerging Applications in Chemical Biology

The compound 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 952835-93-7) represents a fascinating intersection of medicinal chemistry and pharmacology, showcasing unique structural features that have garnered significant attention in recent years. As a derivative of tetrahydroquinoxaline, this molecule exhibits promising biological activities that make it a valuable candidate for further exploration in drug discovery and therapeutic development.

At the core of its chemical identity lies the tetrahydroquinoxalinone scaffold, a heterocyclic structure known for its versatility in medicinal chemistry. The presence of a 4-(4-methoxyphenyl)sulfanylbutanoyl side chain introduces additional functional groups that enhance its potential for interactions with biological targets. This particular modification has been strategically designed to modulate specific pharmacophores, thereby influencing its binding affinity and selectivity towards desired biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 4-(4-methoxyphenyl)sulfanylbutanoyl moiety plays a crucial role in stabilizing interactions with protein targets, particularly those involved in neurodegenerative and inflammatory diseases. The methoxy group further contributes to the compound's solubility and metabolic stability, making it an attractive candidate for oral administration.

In the realm of chemical biology, this compound has been extensively investigated for its potential role as an inhibitor of enzymes implicated in cancer progression. Preliminary in vitro assays have demonstrated that 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 952835-93-7) can modulate the activity of kinases and other signaling proteins that are aberrantly expressed in tumor cells. These findings align with the growing interest in developing small-molecule inhibitors that target multiple pathways simultaneously, a strategy known as polypharmacology.

The structural versatility of this molecule also allows for facile derivatization, enabling the synthesis of libraries of analogs with tailored biological profiles. Researchers have leveraged this flexibility to develop novel derivatives that exhibit enhanced potency and reduced toxicity compared to earlier generations of compounds. Such efforts are critical in addressing one of the major challenges in drug development: achieving therapeutic efficacy while minimizing side effects.

Another compelling aspect of 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is its potential application in the treatment of neurological disorders. The tetrahydroquinoxalinone scaffold is known to interact with serotonin and dopamine receptors, which are implicated in conditions such as depression and Parkinson's disease. By fine-tuning the substituents on the molecule, researchers aim to develop compounds that can selectively modulate these receptors without causing off-target effects.

Recent clinical trials have provided preliminary evidence supporting the therapeutic potential of this class of compounds. While larger-scale studies are still underway, early results are promising and indicate that derivatives of tetrahydroquinoxalinone may offer new treatment options for patients suffering from chronic neurological conditions. These findings underscore the importance of continued research into this promising chemical entity.

The synthesis of 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 952835-93-7) involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core tetrahydroquinoxalinone ring system efficiently. Subsequent functionalization steps introduce the 4-(4-methoxyphenyl)sulfanylbutanoyl side chain with high regioselectivity.

The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the compound's purity and structural integrity. Mass spectrometry (MS) has also played a crucial role in confirming molecular weight and identifying any potential impurities or degradation products. These analytical techniques ensure that the compound meets stringent quality standards before it is subjected to biological testing.

In conclusion, 4-{4-(4-methoxyphenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 952835-93-7) represents a compelling example of how structural innovation can lead to novel therapeutics with significant clinical implications. Its unique combination of pharmacological properties makes it a valuable asset in ongoing efforts to develop treatments for a wide range of diseases. As research continues to uncover new applications for this compound, tetrahydroquinoxalinone derivatives are poised to play an increasingly important role in modern medicine.

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